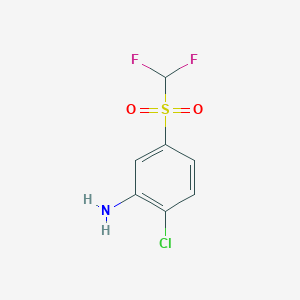

2-Chloro-5-((difluoromethyl)sulfonyl)aniline

Description

2-Chloro-5-((difluoromethyl)sulfonyl)aniline is a halogenated aniline derivative featuring a chloro substituent at the 2-position and a difluoromethylsulfonyl (-SO₂CF₂H) group at the 5-position of the benzene ring. This compound is part of a broader class of sulfonylated anilines, which are pivotal intermediates in pharmaceutical and agrochemical synthesis. The difluoromethylsulfonyl group imparts unique electronic and steric properties, enhancing metabolic stability and binding affinity in drug candidates .

Properties

Molecular Formula |

C7H6ClF2NO2S |

|---|---|

Molecular Weight |

241.64 g/mol |

IUPAC Name |

2-chloro-5-(difluoromethylsulfonyl)aniline |

InChI |

InChI=1S/C7H6ClF2NO2S/c8-5-2-1-4(3-6(5)11)14(12,13)7(9)10/h1-3,7H,11H2 |

InChI Key |

DQPFTMXCLSJVFH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)C(F)F)N)Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Considerations

The synthesis of 2-Chloro-5-((difluoromethyl)sulfonyl)aniline typically involves the introduction of the difluoromethylsulfonyl group onto an appropriately substituted aniline precursor. The key challenges include selective functionalization at the 5-position and the installation of the difluoromethylsulfonyl group, which is often achieved via nucleophilic or electrophilic fluorination and sulfonylation strategies.

Aniline derivatives are known to undergo electrophilic aromatic substitution and nucleophilic substitution reactions, which are exploited in the preparation of this compound. The difluoromethylsulfonyl group can be introduced via sulfonylation reactions using difluoromethylsulfonyl chlorides or related reagents.

Stepwise Synthetic Route

A general approach to synthesize 2-Chloro-5-((difluoromethyl)sulfonyl)aniline involves:

- Starting Material: 2-Chloroaniline or a suitably protected derivative.

- Sulfonylation Step: Introduction of the difluoromethylsulfonyl group at the 5-position, often via reaction with difluoromethylsulfonyl chloride or related sulfonylating agents.

- Purification: Isolation and purification by recrystallization or chromatography.

Representative Synthetic Procedure

While no single detailed synthetic procedure for this exact compound is publicly disclosed in the searched literature, analogous methods for difluoromethylsulfonylated anilines and difluoromethylated arenes provide insight:

Difluoromethylation via Halide Coupling: Amii and co-workers demonstrated a stepwise strategy involving coupling of aryl halides with difluoromethylated reagents followed by hydrolysis and decarboxylation to yield difluoromethylated arenes. This approach could be adapted for the sulfonylated aniline by starting from 2-chloro-5-iodoaniline.

Difluoroalkylation of Anilines via Photoredox Catalysis: Recent transition-metal-free photoredox methods enable difluoroalkylation of anilines using difluoroalkyl esters under visible light irradiation with organic dyes as catalysts. This method could potentially be adapted to introduce the difluoromethylsulfonyl group selectively.

Sulfonylation Using Sulfonyl Chlorides: Sulfonyl chlorides such as difluoromethylsulfonyl chloride can be used to sulfonylate aromatic amines under mild conditions. The sulfonylation can proceed via nucleophilic attack of the aniline nitrogen or electrophilic aromatic substitution depending on conditions.

Reaction Conditions and Yields

Analysis of Preparation Methods

Advantages and Limitations

Halide Coupling and Decarboxylation Route: This method is versatile for introducing difluoromethyl groups but requires multiple steps and high temperatures for decarboxylation, limiting substrates to electron-deficient arenes.

Photoredox Difluoroalkylation: Offers mild, transition-metal-free conditions with good yields and operational simplicity. However, it requires specialized light sources and may have substrate scope limitations.

Direct Sulfonylation: Straightforward and commonly used for sulfonyl group introduction but may suffer from regioselectivity issues and requires careful control of reaction conditions to avoid overreaction or side products.

Practical Recommendations

For laboratory-scale synthesis, starting from 2-chloroaniline and employing direct sulfonylation with difluoromethylsulfonyl chloride under basic conditions is practical.

For complex or large-scale synthesis, photoredox catalysis offers a cleaner and potentially more selective alternative, especially when combined with modern LED setups.

Summary Table of Preparation Methods

Chemical Reactions Analysis

2-Chloro-5-((difluoromethyl)sulfonyl)aniline undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the sulfonyl group.

Cross-Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds. Common reagents used in these reactions include palladium catalysts for cross-coupling and various oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Chloro-5-((difluoromethyl)sulfonyl)aniline is utilized in several scientific research fields:

Chemistry: It is used as a building block in organic synthesis and for the development of new materials.

Biology: The compound’s unique functional groups make it a candidate for studying biological interactions and developing bioactive molecules.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-5-((difluoromethyl)sulfonyl)aniline involves its interaction with molecular targets through its functional groups. The difluoromethyl and sulfonyl groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate biological pathways and molecular targets, making the compound useful in medicinal chemistry .

Comparison with Similar Compounds

Structural and Electronic Features

The following table summarizes key structural differences and similarities between 2-Chloro-5-((difluoromethyl)sulfonyl)aniline and related compounds:

Physicochemical Properties

- Solubility : Methoxy and ethylsulfonyl groups (e.g., in 5-(ethylsulfonyl)-2-methoxyaniline) improve water solubility compared to halogenated analogs .

- Thermal Stability : Sulfonyl groups generally increase thermal stability, but fluorinated derivatives (e.g., -SO₂CF₂H) may exhibit lower melting points due to reduced crystallinity .

Critical Analysis of Substituent Effects

- Fluorine vs. Chlorine : Fluorine’s high electronegativity and small atomic radius enhance binding interactions in drug-receptor complexes, whereas chlorine provides greater steric bulk and lipophilicity .

- Sulfonyl (-SO₂R) vs. Sulfinyl (-SOR) : Sulfonyl groups are stronger electron-withdrawing groups, increasing the compound’s acidity and stability compared to sulfinyl derivatives (e.g., 2-Chloro-5-(methanesulfinylmethyl)aniline) .

- Methoxy (-OCH₃) vs.

Q & A

Basic: What are the common synthetic routes for 2-Chloro-5-((difluoromethyl)sulfonyl)aniline?

Answer:

Key synthetic routes involve sulfonylation of aniline precursors followed by fluorination. For example:

- Step 1: React a substituted aniline (e.g., 2-chloro-5-(methylthio)aniline) with chlorosulfonic acid to introduce the sulfonyl group .

- Step 2: Fluorinate the intermediate using reagents like difluoromethyl bromide under basic conditions (e.g., KCO) in solvents such as DMF/THF at elevated temperatures (~80°C) .

- Step 3: Purify via column chromatography using solvents like methanol or isopropanol .

Advanced: How can researchers optimize the condensation reaction to minimize by-product formation?

Answer:

Optimization strategies include:

- Catalysis: Use triflic acid (0.1–1.0 eq.) to accelerate condensation while reducing side reactions .

- Temperature Control: Maintain 140°C in toluene for 8 hours to balance reaction rate and selectivity .

- Stoichiometry: Employ a 1:1.2 molar ratio of aniline to fluorinated alkyl halide to ensure complete conversion .

- By-product Analysis: Monitor impurities via HPLC (C18 column, acetonitrile/water mobile phase) to adjust conditions dynamically .

Basic: What spectroscopic techniques confirm the structure of this compound?

Answer:

- NMR: and NMR identify fluorine environments and aromatic protons. For example, signals at δ -110 to -120 ppm confirm difluoromethyl groups .

- IR Spectroscopy: Peaks at 1350–1300 cm (S=O stretch) and 1150–1100 cm (C-F stretch) validate functional groups .

- Mass Spectrometry: High-resolution ESI-MS confirms molecular ions (e.g., [M+H]) with <2 ppm error .

Advanced: How does the difluoromethylsulfonyl group influence the electronic properties of the aniline ring?

Answer:

The difluoromethylsulfonyl group is strongly electron-withdrawing, which:

- Deactivates the ring: Reduces electrophilic substitution reactivity at meta/para positions.

- Enhances acidity: The -NH group becomes more acidic (pKa ~2–3), verified via UV-Vis titration in DMSO .

- Experimental validation: Use Hammett σ constants or DFT calculations (B3LYP/6-311+G(d,p)) to quantify electronic effects .

Basic: What parameters are critical for purification via column chromatography?

Answer:

- Solvent Polarity: Use gradients of isopropanol/ethyl acetate (non-polar) to methanol (polar) for optimal separation .

- Stationary Phase: Silica gel (230–400 mesh) with 5% HO deactivation improves resolution of polar intermediates .

- Monitoring: TLC (R 0.3–0.5 in hexane:EtOAc 3:1) ensures fraction collection accuracy .

Advanced: How to resolve contradictions in sulfonylation reaction yields?

Answer:

- Design of Experiments (DoE): Vary temperature (120–160°C), reaction time (2–8 h), and chlorosulfonic acid equivalents (3–5 eq.) to identify optimal conditions .

- Kinetic Analysis: Use in-situ FTIR to track sulfonylation progress and identify side reactions (e.g., over-sulfonation) .

- By-product Isolation: Characterize impurities via GC-MS and adjust stoichiometry to suppress their formation .

Basic: How to assess compound purity post-synthesis?

Answer:

- HPLC: C18 column, 0.1% TFA in water/acetonitrile (70:30), UV detection at 254 nm. Purity >98% indicates successful synthesis .

- Melting Point: Compare observed m.p. (e.g., 82–83°C) to literature values to detect solvates or polymorphs .

Advanced: What explains regioselective sulfonylation in this compound?

Answer:

- Directing Effects: The chloro group directs sulfonylation to the para position via resonance deactivation. Computational modeling (e.g., NBO analysis) confirms charge distribution .

- Kinetic vs. Thermodynamic Control: At lower temperatures (0–25°C), meta sulfonylation may dominate but rearranges to para at higher temperatures .

Basic: Safety precautions for chlorosulfonic acid handling

Answer:

- Controlled Addition: Add chlorosulfonic acid dropwise to cooled (0–5°C) aniline solutions to avoid exothermic runaway .

- Neutralization: Quench residual acid with bicarbonate resin (4 eq.) post-reaction .

- PPE: Use acid-resistant gloves, face shields, and fume hoods .

Advanced: How can isotopic labeling elucidate reaction pathways?

Answer:

- Labeling: Introduce H_2$$^{18}O during sulfonylation to track oxygen incorporation via LC-MS isotopic patterns .

- NMR: Use deuterated solvents (e.g., DMSO-d) to study proton exchange kinetics at the -NH group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.